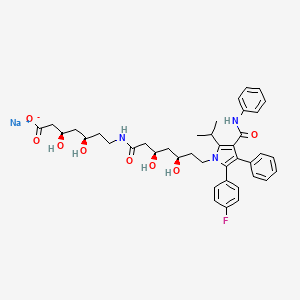
Atorvastatin IMpurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atorvastatin Impurity F is a chemical compound that is often encountered as a byproduct or degradation product during the synthesis and storage of atorvastatin, a widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is one of several impurities that can be formed during the manufacturing process of atorvastatin, and its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Impurity F typically involves the same chemical pathways used in the production of atorvastatin. During the multi-step synthesis of atorvastatin, various side reactions can occur, leading to the formation of impurities, including Impurity F. The specific synthetic routes and reaction conditions that lead to the formation of Impurity F can vary, but they often involve the use of organic solvents, catalysts, and reagents such as acids and bases .
Industrial Production Methods
In industrial settings, the production of atorvastatin and its impurities, including Impurity F, is carried out using large-scale chemical reactors and advanced purification techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities in the final product. The industrial production process is designed to minimize the formation of impurities and ensure that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Impurity F can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives of Impurity F.
Reduction: Reducing agents can convert Impurity F into reduced forms.
Substitution: Substitution reactions can occur when Impurity F reacts with other chemical species, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Atorvastatin Impurity F has several scientific research applications, including:
Pharmaceutical Analysis: Used as a reference standard in the quality control and analysis of atorvastatin formulations to ensure the purity and safety of the final product.
Chemical Research: Studied to understand the chemical stability and degradation pathways of atorvastatin, which can help improve the manufacturing process and storage conditions.
Biological Studies: Investigated for its potential biological effects and interactions with biological systems, which can provide insights into the safety and efficacy of atorvastatin.
Mechanism of Action
The mechanism of action of Atorvastatin Impurity F is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can affect the overall stability and efficacy of the drug. The molecular targets and pathways involved in the formation and degradation of Impurity F are related to the chemical reactions and conditions used during the synthesis and storage of atorvastatin .
Comparison with Similar Compounds
Atorvastatin Impurity F can be compared with other impurities found in atorvastatin formulations, such as:
- Atorvastatin Impurity A
- Atorvastatin Impurity B
- Atorvastatin Impurity C
- Atorvastatin Impurity D
- Atorvastatin Impurity G
- Atorvastatin Impurity H
Each of these impurities has unique chemical structures and properties, and their formation can be influenced by different synthetic routes and reaction conditions. This compound is unique in its specific chemical structure and the conditions under which it is formed .
Properties
Molecular Formula |
C40H47FN3NaO8 |
|---|---|
Molecular Weight |
739.8 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C40H48FN3O8.Na/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;+1/p-1/t30-,31-,32-,33-;/m1./s1 |
InChI Key |
OHFKZDUXUWJNCG-ZNOPIPGTSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
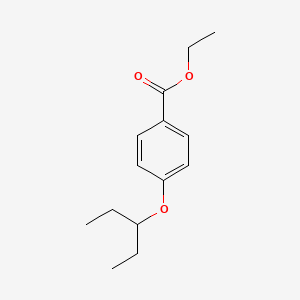
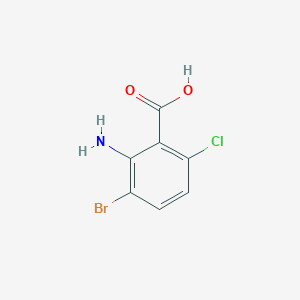
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
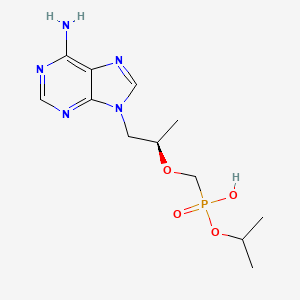
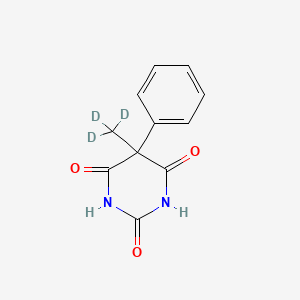
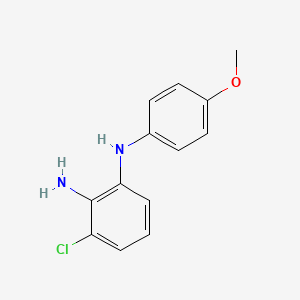
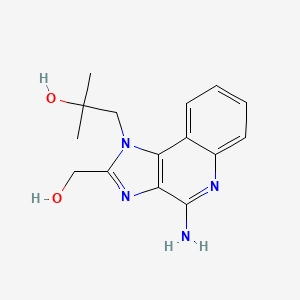
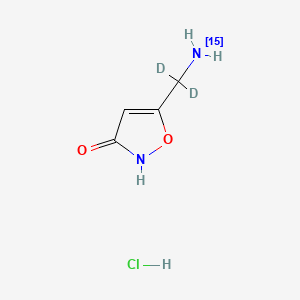
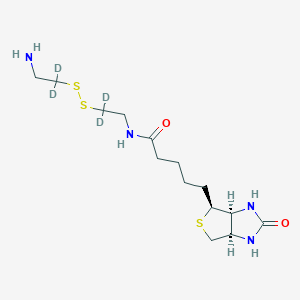
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
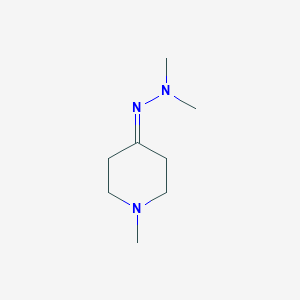

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
